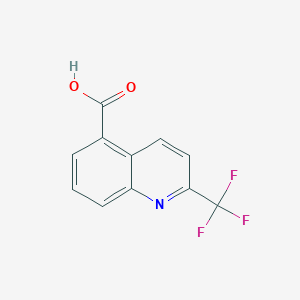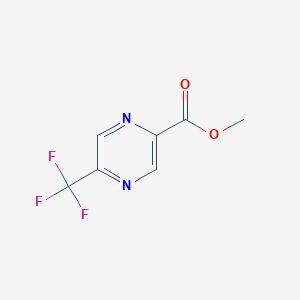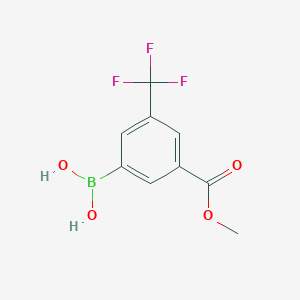
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Vue d'ensemble
Description
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is a steroid compound with the molecular formula C21H28O5. It is a 21-hydroxy steroid, which means it has a hydroxyl group attached to the 21st carbon atom in its structure. This compound is also known by its IUPAC name: 11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one .
Mécanisme D'action
Target of Action
Similar compounds are often used as corticosteroids , suggesting that this compound may also target glucocorticoid receptors.
Mode of Action
If it acts like other corticosteroids, it would bind to glucocorticoid receptors, altering gene transcription and leading to changes in protein synthesis .
Biochemical Pathways
Corticosteroids typically affect pathways involved in inflammation and immune response .
Result of Action
Corticosteroids generally have anti-inflammatory and immunosuppressive effects .
Analyse Biochimique
Biochemical Properties
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, this compound forms a complex that translocates to the cell nucleus and binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This interaction leads to the regulation of inflammatory and immune responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as macrophages and lymphocytes, it suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways. In fibroblasts, it reduces the synthesis of collagen and other extracellular matrix components, thereby modulating tissue remodeling and repair processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammatory and immune responses. Additionally, this compound can inhibit the activity of certain enzymes, such as phospholipase A2, which plays a role in the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism. These effects are often reversible upon the removal of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity. At high doses, it can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of this compound leads to the formation of various metabolites, which are then excreted in the urine. The interaction with metabolic enzymes can influence the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can bind to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Within cells, it can be transported to different compartments, including the nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells. It can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity. Targeting signals within the compound’s structure direct it to specific cellular compartments, ensuring its proper function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione can be synthesized through various chemical reactions. One common method involves the hydroxylation of pregna-1,4-diene-3,20-dione. This process typically uses reagents such as hydrogen peroxide or osmium tetroxide to introduce hydroxyl groups at the 11th, 17th, and 21st positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar hydroxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds.
Biology: Researchers study its effects on cellular processes and its role in various biological pathways.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparaison Avec Des Composés Similaires
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione can be compared to other similar steroid compounds, such as:
Hydrocortisone: Another 21-hydroxy steroid with similar anti-inflammatory properties.
Prednisone: A synthetic corticosteroid with a similar structure but different pharmacological effects.
Betamethasone: An isomer of dexamethasone with potent anti-inflammatory activity
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-85-4 | |
| Record name | 11beta,17,21-Trihydroxy-1,4-pregnadien-3,20-dion- 1,5-Hydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)
![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)





![6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B6338020.png)






